Pyridinium monochloride
Overview
Description
It is a hygroscopic white crystalline substance that is soluble in water, chloroform, and ethanol but insoluble in diethyl ether . Pyridinium monochloride is commonly used in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridinium monochloride can be synthesized by passing hydrogen chloride gas through pyridine dissolved in diethyl ether . The reaction is as follows: [ \text{C}_5\text{H}_5\text{N} + \text{HCl} \rightarrow \text{C}_5\text{H}_6\text{ClN} ]
Industrial Production Methods: Industrial production of this compound typically involves the same method of passing hydrogen chloride gas through pyridine. The reaction is carried out in a controlled environment to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Pyridinium monochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form pyridinium chlorochromate (PCC), a well-known oxidizing agent.
Reduction: It can be reduced to form pyridine.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound reacts with chromium trioxide and hydrochloric acid to form pyridinium chlorochromate (PCC).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under mild conditions.
Major Products:
Oxidation: Pyridinium chlorochromate (PCC)
Reduction: Pyridine
Substitution: Various substituted pyridinium compounds
Scientific Research Applications
Pyridinium monochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium salts.
Biology: Employed in the study of enzyme mechanisms and as a model compound for studying biological systems.
Medicine: Investigated for its potential use in drug development and as an antimicrobial agent.
Industry: Used in the production of herbicides, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pyridinium monochloride involves its ability to act as a proton donor due to the presence of the pyridinium ion. This property makes it useful in various acid-base reactions. In biological systems, it can interact with enzymes and other proteins, affecting their function and activity .
Comparison with Similar Compounds
Pyridinium Chlorochromate (PCC): An oxidizing agent derived from pyridinium monochloride.
Cetylpyridinium Chloride: A quaternary ammonium compound with antiseptic properties.
N-Methylpyridinium: A derivative of pyridine used in organic synthesis.
Uniqueness: this compound is unique due to its versatility in chemical reactions and its wide range of applications in various fields. Its ability to form stable salts and undergo various chemical transformations makes it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
pyridin-1-ium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.ClH/c1-2-4-6-5-3-1;/h1-5H;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJFQRQNPXYVLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[NH+]C=C1.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
110-86-1 (Parent) | |
Record name | Pyridine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
115.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628-13-7 | |
Record name | Pyridinium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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